1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a quinazoline core with a 4-chlorophenyl and an oxoethyl group, making it a unique structure with potential pharmacological applications.
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl anthranilate.
Formation of Intermediate: The intermediate is formed by reacting 4-chlorobenzaldehyde with ethyl anthranilate under acidic conditions to yield 2-(4-chlorophenyl)-2-oxoethyl anthranilate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the quinazoline ring.
Final Product:
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent for diseases like Alzheimer’s and Parkinson’s.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to specific receptors on the cell surface, modulating cellular responses and pathways involved in disease progression.
Pathway Modulation: The compound affects various cellular pathways, including apoptosis, cell cycle regulation, and DNA repair mechanisms.
Comparison with Similar Compounds
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives:
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound exhibits similar biological activities but differs in the substitution pattern on the phenyl ring.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: It shares the 4-chlorophenyl group but lacks the oxoethyl and ethyl groups, resulting in different pharmacological properties.
1,2,4-Triazole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-20-17(23)14-5-3-4-6-15(14)21(18(20)24)11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYALKBYAIQMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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